molecular formula C15H24N2O5 B13486229 Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate

Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B13486229
M. Wt: 312.36 g/mol
InChI Key: FWQJOEGVTORUDE-UHFFFAOYSA-N
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Description

Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate: is a synthetic organic compound that features a tert-butyl ester and a tert-butoxycarbonyl (BOC) protected amine. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 1,2-oxazole-3-carboxylate and tert-butyl 2-aminoethylcarbamate.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The tert-butoxycarbonyl (BOC) group can be selectively removed under acidic conditions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typically employed for BOC deprotection.

Major Products:

  • The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry:

  • The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

  • It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine:

  • The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

Industry:

  • It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through its functional groups. The tert-butoxycarbonyl (BOC) group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The oxazole ring can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition.

Molecular Targets and Pathways:

  • The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

    Tert-butyl 2-(tert-butoxycarbonylamino)acetate: Similar in structure but with a different functional group arrangement.

    Tert-butyl 3-(tert-butoxycarbonylamino)propanoate: Another compound with a BOC-protected amine but with a different carbon chain length.

    Tert-butyl 4-(tert-butoxycarbonylamino)butanoate: Similar but with an extended carbon chain.

Uniqueness:

  • The unique combination of the oxazole ring and the BOC-protected amine in Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate provides distinct reactivity and stability, making it valuable in synthetic organic chemistry.

Properties

Molecular Formula

C15H24N2O5

Molecular Weight

312.36 g/mol

IUPAC Name

tert-butyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C15H24N2O5/c1-14(2,3)20-12(18)11-9-10(22-17-11)7-8-16-13(19)21-15(4,5)6/h9H,7-8H2,1-6H3,(H,16,19)

InChI Key

FWQJOEGVTORUDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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